Cas no 620115-15-3 (Benzenamine, 4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-ylmethyl)-)
620115-15-3 structure
Product Name:Benzenamine, 4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-ylmethyl)-
CAS-nummer:620115-15-3
MF:C17H28N2O4
MW:324.415225028992
CID:460728
PubChem ID:71390652
Update Time:2025-04-19
Benzenamine, 4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-ylmethyl)- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzenamine, 4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-ylmethyl)-
- 4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-ylmethyl)aniline
- DTXSID30812552
- 4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline
- 620115-15-3
-
- Inchi: 1S/C17H28N2O4/c18-17-3-1-16(2-4-17)15-19-5-7-20-9-11-22-13-14-23-12-10-21-8-6-19/h1-4H,5-15,18H2
- InChI-sleutel: JNWVSGZOLFRQAS-UHFFFAOYSA-N
- LACHT: O1CCOCCOCCOCCN(CC2C=CC(=CC=2)N)CC1
Berekende eigenschappen
- Exacte massa: 324.20504
- Monoisotopische massa: 324.20490738g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 2
- Complexiteit: 270
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.5
- Topologisch pooloppervlak: 66.2Ų
Experimentele eigenschappen
- PSA: 66.18
Benzenamine, 4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-ylmethyl)- Gerelateerde literatuur
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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